molecular formula C22H32BNO4 B13573319 Tert-butyl1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate

Tert-butyl1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B13573319
M. Wt: 385.3 g/mol
InChI Key: LQRQDOUSUYVFNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic organoboron compound featuring a rigid 3-azabicyclo[3.1.0]hexane core, a tert-butyl carboxylate protecting group, and a phenyl ring substituted with a boronate ester. The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) positions this compound as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation in pharmaceutical synthesis .

Properties

Molecular Formula

C22H32BNO4

Molecular Weight

385.3 g/mol

IUPAC Name

tert-butyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C22H32BNO4/c1-19(2,3)26-18(25)24-13-16-12-22(16,14-24)15-8-10-17(11-9-15)23-27-20(4,5)21(6,7)28-23/h8-11,16H,12-14H2,1-7H3

InChI Key

LQRQDOUSUYVFNB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C34CC3CN(C4)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps. One common synthetic route starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Mechanism of Action

The mechanism of action of tert-butyl1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its ability to participate in various chemical reactions. The dioxaborolane group is particularly reactive, allowing the compound to form bonds with other molecules through coupling reactions . The azabicyclohexane moiety may also interact with specific molecular targets, contributing to the compound’s biological activity .

Comparison with Similar Compounds

tert-butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate

  • Structure : Replaces the bicyclo[3.1.0]hexane with a bicyclo[4.1.0]heptane ring.
  • Molecular Formula: C₁₇H₃₀BNO₄ (MW 323.24) .

tert-butyl (1R,5S)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

  • Structure : Substitutes the boronate ester with a formyl group.
  • Molecular Formula: C₁₁H₁₇NO₃ (MW 211.26) .
  • Impact : The aldehyde functionality enables nucleophilic additions or reductive amination, diverging from the cross-coupling utility of the boronate .

Functional Group Modifications

tert-butyl 1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

  • Structure : Replaces the boronate ester with a bromine atom.
  • Molecular Formula: C₁₆H₂₀BrNO₂ (MW 338.24) .
  • Impact : Bromine acts as a leaving group in SNAr or Ullmann coupling, contrasting with the boronate’s role as a coupling partner .

tert-butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate

  • Structure : Features a hydroxyl group on the bicyclohexane ring.
  • Molecular Formula: C₁₀H₁₇NO₃ (MW 199.25) .
  • Impact : The hydroxyl group enhances hydrophilicity and enables hydrogen bonding, altering solubility and reactivity compared to the hydrophobic boronate .

Stereochemical and Regiochemical Variants

(1R,5S,6R)-tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

  • Structure : Includes an acetyl group at the 6-position with defined stereochemistry.
  • Impact : The acetyl group introduces a site for further functionalization (e.g., hydrolysis to carboxylic acid), while stereochemistry influences chiral recognition in drug-receptor interactions .

tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

  • Structure : Incorporates an oxygen atom (7-oxa) in the bicycloheptane system.

Comparative Data Table

Compound Name Bicyclic Core Functional Group Molecular Weight Key Applications
Target Compound [3.1.0]hexane Boronate ester ~323* Suzuki-Miyaura coupling
tert-butyl 1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate [3.1.0]hexane Bromophenyl 338.24 SNAr reactions
tert-butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate [3.1.0]hexane Hydroxyl 199.25 Solubility enhancement
tert-butyl 1-(boronate)-3-azabicyclo[4.1.0]heptane-3-carboxylate [4.1.0]heptane Boronate ester 323.24 Sterically hindered coupling
tert-butyl (1R,5S)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate [3.1.0]hexane Formyl 211.26 Nucleophilic additions

*Estimated based on analogous structures in .

Reactivity and Application Insights

  • Suzuki-Miyaura Utility : The target compound’s boronate ester enables efficient cross-coupling with aryl halides, outperforming bromophenyl derivatives (e.g., ) in forming biaryls .
  • Steric Effects : Bicyclo[4.1.0]heptane analogs () exhibit slower reaction rates due to increased steric hindrance, whereas the [3.1.0]hexane core balances reactivity and stability .
  • Functional Flexibility : Hydroxyl () and acetyl () variants expand utility in prodrug design or polymer chemistry, diverging from the boronate’s niche in catalysis .

Biological Activity

Tert-butyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C17H30BNO4\text{C}_{17}\text{H}_{30}\text{BNO}_{4}

Key Properties:

  • Molecular Weight: 311.22 g/mol
  • CAS Number: 1048970-17-7
  • IUPAC Name: tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • SMILES Notation: CC(C)(C)OC(=O)N1CCC(=CC1)B1OC(C)(C)C(C)(C)O1

Synthesis Methods

The synthesis of this compound often involves palladium-catalyzed reactions that facilitate the formation of the azabicyclo framework. A notable method includes the cyclopropanation of alkenes with N-tosylhydrazones to yield various derivatives of 3-azabicyclo[3.1.0]hexane in high yields and selectivities .

The biological activity of tert-butyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate primarily involves its interaction with specific biological targets such as receptors and enzymes.

Potential Activities:

  • Mu Opioid Receptor Antagonism: The compound has been studied for its potential as a mu opioid receptor antagonist, which may have implications in pain management and addiction therapy .
  • Antioxidant Properties: The presence of the dioxaborolane moiety suggests possible antioxidant activities that could mitigate oxidative stress in biological systems.

Research Findings and Case Studies

Recent studies have highlighted various aspects of the biological activity of this compound:

StudyFindings
MDPI Study (2023)Investigated base-promoted intramolecular addition reactions leading to conformationally restricted aza[3.1.0]bicycles with potential therapeutic applications .
RSC Publication (2017)Reported on the synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation reactions; highlighted the compound's structural versatility for drug development .
Chemsrc AnalysisProvided data on the molecular properties and safety profiles relevant for laboratory handling and potential therapeutic use .

Q & A

Q. Critical factors :

  • Catalyst loading : ≤5 mol% Pd for cost efficiency and reduced side products.
  • Temperature : Borylation at 80–100°C optimizes cross-coupling efficiency .
  • Solvent purity : Anhydrous conditions prevent boronate hydrolysis.

How can stereochemical integrity be maintained during synthesis, particularly in the bicyclo[3.1.0]hexane system?

Advanced
The strained bicyclic structure poses challenges in stereocontrol:

  • Chiral auxiliaries : Use enantiomerically pure starting materials (e.g., (1R,5S)-configured amines) to direct stereochemistry .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) during cyclization or borylation steps to enforce desired configurations .
  • Analytical validation : Confirm stereochemistry via NOESY NMR to detect through-space interactions between protons in the bicyclic core .

What spectroscopic techniques are most effective for characterizing this compound, and how are overlapping signals resolved?

Q. Basic

  • 1H/13C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals in the bicyclic and phenyl regions. The tert-butyl group appears as a singlet (~1.2–1.4 ppm) .
  • IR spectroscopy : Confirm ester (C=O stretch at ~1720 cm⁻¹) and boronate (B-O at ~1350 cm⁻¹) functionalities .
  • Mass spectrometry (HRMS) : Verify molecular weight (expected [M+H]+ ~443.3 Da) and isotopic patterns for boron .

How do solvent polarity and temperature affect the compound’s stability in storage?

Q. Advanced

  • Degradation pathways : Hydrolysis of the boronate ester in protic solvents (e.g., MeOH, H₂O) or under acidic/basic conditions .
  • Optimal storage : Dissolve in anhydrous DMSO or THF, store at –20°C under argon. Stability studies show <5% degradation over 6 months under these conditions .
  • Monitoring : Use periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect decomposition products .

How to address discrepancies between computational (DFT) and experimental NMR data?

Q. Advanced

  • Conformational analysis : Perform molecular dynamics simulations to account for flexible regions (e.g., the phenyl-boronate group) that may adopt multiple low-energy conformers .
  • Solvent effects : Adjust DFT calculations (e.g., using the SMD model) to incorporate solvent-induced shifts, particularly for polar protons .
  • X-ray crystallography : Resolve absolute configuration if crystallizable derivatives are accessible .

What strategies enable selective functionalization of the boronate group without disrupting the bicyclic core?

Q. Advanced

  • Protection-deprotection : Temporarily mask the boronate as a trifluoroborate salt during reactions targeting the amine or ester .
  • Cross-coupling optimization : Use mild conditions (e.g., room temperature, low catalyst loading) for Suzuki-Miyaura reactions to preserve the bicyclic structure .
  • Chelation control : Add ligands (e.g., KF) to stabilize the boronate during nucleophilic substitutions .

How to interpret conflicting bioactivity data across different assay systems?

Q. Advanced

  • Assay-specific artifacts : Test solubility in assay buffers (e.g., DMSO tolerance in cell-based assays) to rule out false negatives .
  • Metabolic stability : Compare results from hepatic microsome assays (e.g., human vs. rodent) to identify species-specific degradation .
  • Target engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate direct binding interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.